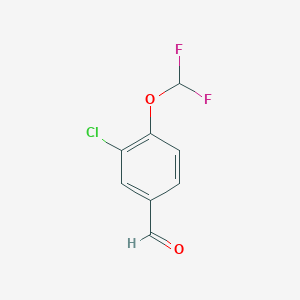

3-Chloro-4-(difluoromethoxy)benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

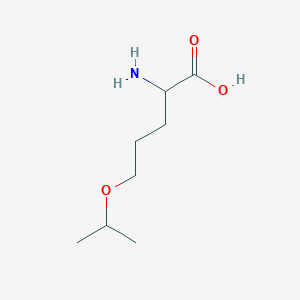

“3-Chloro-4-(difluoromethoxy)benzaldehyde” is a chemical compound with the CAS Number: 1121585-21-4 . It has a molecular weight of 206.58 and is typically stored at temperatures between 2-8°C . It is a liquid in its physical form .

Molecular Structure Analysis

The InChI code for “3-Chloro-4-(difluoromethoxy)benzaldehyde” is1S/C8H5ClF2O2/c9-6-3-5(4-12)1-2-7(6)13-8(10)11/h1-4,8H . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

“3-Chloro-4-(difluoromethoxy)benzaldehyde” is a liquid in its physical form . It has a molecular weight of 206.58 and is typically stored at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen

Catalytic Applications and Chemical Synthesis

Synthesis of Heterocyclic Compounds : A study described the synthesis of octahydroquinazoline derivatives through a reaction involving a similar difluoromethoxy benzaldehyde compound. This showcases the compound's utility in generating complex heterocyclic structures, which have applications in pharmaceuticals and agrochemicals (Lin et al., 2007).

Catalyst Characterization and Application : Another research focused on the sulfated Ti-SBA-15 catalyst for oxidation reactions, like transforming benzyl alcohol to benzaldehyde. While the study does not directly involve 3-Chloro-4-(difluoromethoxy)benzaldehyde, it highlights the relevance of similar benzaldehyde compounds in catalysis and their industrial applications in producing chemicals for cosmetics, food, and pharmaceuticals (Sharma, Soni, & Dalai, 2012).

Advanced Material Synthesis : Research on the synthesis and properties of aluminum and zinc quinolates through styryl substituent in 2-position explored the use of related benzaldehyde compounds. This indicates the potential of 3-Chloro-4-(difluoromethoxy)benzaldehyde in developing materials with unique optical and thermal properties, relevant for electronics and photonics (Barberis & Mikroyannidis, 2006).

Chemical Modification and Functionalization : A study on the regioselective protection of the 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde with different protecting groups provides insights into the chemical manipulation and functionalization of benzaldehyde derivatives. Such methodologies could be applicable to 3-Chloro-4-(difluoromethoxy)benzaldehyde for modifying its reactivity or physical properties (Plourde & Spaetzel, 2002).

Metal-Organic Frameworks (MOFs) : The improved synthesis, thermal stability, and catalytic properties of Cu3(BTC)2, a metal-organic framework, were explored. This suggests the potential of benzaldehyde derivatives, including 3-Chloro-4-(difluoromethoxy)benzaldehyde, in the construction or functionalization of MOFs for catalysis or gas adsorption applications (Schlichte, Kratzke, & Kaskel, 2004).

Safety and Hazards

The safety information for “3-Chloro-4-(difluoromethoxy)benzaldehyde” includes several hazard statements: H315, H319, H335 . These indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P305, P351, P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes: rinse cautiously with water for several minutes (P305, P351, P338) .

Eigenschaften

IUPAC Name |

3-chloro-4-(difluoromethoxy)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O2/c9-6-3-5(4-12)1-2-7(6)13-8(10)11/h1-4,8H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOADXOUDBMSWGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)Cl)OC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-(difluoromethoxy)benzaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Methoxyphenyl)-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)pyrrolidin-2-one](/img/structure/B2517125.png)

![Morpholino(thieno[2,3-b]quinolin-2-yl)methanone](/img/structure/B2517127.png)

![1-Benzhydryl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2517128.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2517131.png)

![N-Cyclohexyl-2-[1-(3-methoxy-phenyl)-1H-tetrazol-5-ylsulfanyl]-acetamide](/img/structure/B2517132.png)

methanone](/img/structure/B2517139.png)

![1-(4-chlorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2517140.png)

![4-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]pyrido[2,3-d]pyrimidine;dihydrochloride](/img/structure/B2517148.png)